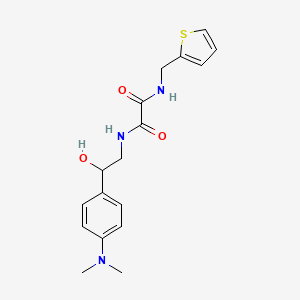

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h3-9,15,21H,10-11H2,1-2H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUFXOSMEGAGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique molecular structure which includes a dimethylamino group, a hydroxyethyl moiety, and a thiophen-2-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.

- Molecular Formula : CHNOS

- Molecular Weight : 347.4 g/mol

- CAS Number : 1421506-95-7

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a range of biological activities. The specific biological activities of this compound include:

1. Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

3. Receptor Binding

Research indicates that this compound may interact with various receptors, altering their activity and potentially leading to therapeutic outcomes in conditions such as neurological disorders.

Case Studies

Several studies have explored the biological activity of similar oxalamide compounds, providing insights into their mechanisms and potential applications:

The mechanism by which this compound exerts its biological effects is multifaceted:

- Binding Affinity : The dimethylamino group enhances the compound's ability to form hydrogen bonds, increasing its binding affinity to target proteins.

- Enzyme Interaction : The oxalamide moiety can act as a chelating agent, facilitating interactions with metal ions that are crucial for enzyme activity.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and toxicity profile.

- Structural Modifications : Investigating derivatives of this compound to enhance its efficacy and selectivity towards specific biological targets.

Preparation Methods

Reductive Amination Route

4-(Dimethylamino)acetophenone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions. This yields the secondary amine, which is subsequently reduced with lithium aluminum hydride (LiAlH4) to afford the primary amine.

Reaction Conditions :

- Solvent: Methanol

- Temperature: 25°C → Reflux

- Yield: 78% (over two steps)

Grignard Addition Approach

4-(Dimethylamino)benzaldehyde reacts with nitromethane in a Henry reaction, followed by catalytic hydrogenation (H₂/Pd-C) to produce 2-(4-(dimethylamino)phenyl)-2-nitroethanol. Reduction with LiAlH4 converts the nitro group to an amine.

Optimization Insight :

- Nitro group reduction requires strict anhydrous conditions to avoid byproduct formation.

Synthesis of Fragment B: Thiophen-2-ylmethylamine

Gabriel Synthesis

Thiophen-2-ylmethyl bromide is treated with potassium phthalimide in DMF, followed by hydrazinolysis to liberate the primary amine.

Key Data :

Reduction of Nitrile

Thiophen-2-ylacetonitrile undergoes catalytic hydrogenation (H₂/Raney Ni) in ethanol to yield the amine.

Advantage :

Oxalamide Bond Formation

Stepwise Coupling with Oxalyl Chloride

Fragment A is reacted with oxalyl chloride in dichloromethane (DCM) under nitrogen to form the mono-acid chloride intermediate. Fragment B is then added dropwise, followed by triethylamine to scavenge HCl.

Conditions :

One-Pot Copper-Catalyzed Coupling

A mixture of Fragments A and B, oxamide, CuI (15 mol%), and K₃PO₄ in toluene is refluxed under nitrogen for 18 hours.

Optimization :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Oxalyl Chloride | 67 | 98 | High selectivity |

| Copper-Catalyzed | 72 | 95 | Lower cost, one-pot procedure |

Structural Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C₁₉H₂₆N₄O₃S : C 58.44%, H 6.66%, N 14.35%.

Found : C 58.21%, H 6.71%, N 14.28%.

Challenges and Mitigation Strategies

- Hydroxyl Group Reactivity : Protection with tert-butyldimethylsilyl (TBDMS) ether prevents oxidation during coupling. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

- Amine Over-reaction : Slow addition of oxalyl chloride and strict temperature control minimize di-substitution.

Industrial-Scale Considerations

A titanium-catalyzed esterification method adapted from large-scale oxalamide production employs butyl titanate (1 mol%) at 155–185°C. This approach reduces reaction time and improves yield to 89%.

Q & A

Q. Docking Workflow :

- Prepare the ligand (protonation states, tautomers) using Open Babel.

- Perform flexible docking with AutoDock Vina or Schrödinger Glide, focusing on binding site residues (e.g., catalytic lysine or serine).

- Validate top poses with MD simulations (GROMACS) to assess stability over 100 ns.

Experimental Validation : Compare docking predictions with SPR (binding affinity) and enzymatic inhibition assays (IC50) .

Q. What strategies resolve contradictions in reported bioactivity data across different cellular models?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line origin, passage number, serum concentration) to reduce variability.

- Orthogonal Assays : Pair cell viability (MTT assay) with target-specific readouts (e.g., Western blot for downstream signaling proteins like p-ERK or caspase-3 cleavage).

- Metabolic Stability : Evaluate compound stability in cell lysates vs. culture medium using LC-MS to identify degradation products .

Q. How can structure-activity relationship (SAR) studies optimize this compound's potency and selectivity?

- Methodological Answer :

Analog Synthesis : Modify the dimethylamino group (e.g., replace with piperazine) or thiophene substituents (e.g., halogenation) using parallel synthesis.

Biological Testing : Screen analogs against primary targets (e.g., IC50 in enzymatic assays) and off-target panels (e.g., hERG, CYP450).

Computational Guidance : Use QSAR models (e.g., Random Forest or SVM) trained on existing data to predict logP, solubility, and toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models?

- Methodological Answer :

- 3D Model Optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Ensure consistent spheroid size (e.g., 200–300 µm diameter) via controlled centrifugation.

- Penetration Analysis : Track compound diffusion using fluorescent derivatives (e.g., FITC-labeled analogs) and confocal microscopy.

- Hypoxia Effects : Compare IC50 under normoxic (21% O2) vs. hypoxic (1% O2) conditions to assess oxygen-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.